molecular formula C16H19ClN2O6 B1354032 N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide CAS No. 501432-61-7

N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide

Cat. No. B1354032
M. Wt: 370.78 g/mol
InChI Key: BPAUSWAPDXGBCS-IBEHDNSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide is a useful research compound. Its molecular formula is C16H19ClN2O6 and its molecular weight is 370.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

  • The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, including structures similar to the specified compound, has been explored. These compounds exhibit significant antioxidant activity, as indicated by the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

Crystallography and Molecular Orientation

  • Studies on related compounds, such as 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, have provided insights into their crystal structures. These studies reveal the orientation of the acetamide group and its intramolecular hydrogen bonding, which is crucial for understanding the chemical behavior of similar compounds (Helliwell et al., 2011).

Antimicrobial Properties

  • Research into the antimicrobial properties of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, structurally similar to the specified compound, has shown promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antiplasmodial Properties

  • Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which share a core structure with the specified compound, have been synthesized and evaluated for potential in vitro antiplasmodial properties. These compounds exhibit biological activity against the Plasmodium falciparum parasite, indicating their potential use in malaria treatment (Mphahlele, Mmonwa & Choong, 2017).

Synthesis and Characterization in Food-derived Carcinogens

  • Studies on the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a structurally related compound, are relevant in the context of food-derived carcinogens. This provides a deeper understanding of the chemical behavior of similar compounds in various conditions, including their decomposition processes (Rajagopal et al., 2003).

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUSWAPDXGBCS-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide

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